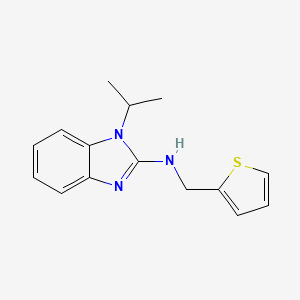![molecular formula C17H16N2OS B5889248 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole-based compounds that possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. For example, it has been shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory and antioxidant activities. In vivo studies have shown that 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol can reduce the severity of inflammation in animal models of inflammatory diseases such as arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its broad range of biological activities. This compound can be used as a starting material for the synthesis of novel compounds with enhanced properties. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol. One of the directions is to explore its potential applications in the field of material science. This compound can be used as a building block for the synthesis of novel materials with enhanced properties such as improved mechanical strength and biocompatibility. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol can be achieved through various methods. One of the most common methods involves the reaction of 4-ethylphenyl isothiocyanate with 4-aminophenol in the presence of a base. The reaction yields 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol as the final product. Other methods include the reaction of 4-ethylphenyl isothiocyanate with 2-hydroxybenzaldehyde followed by cyclization to form the thiazole ring.
Applications De Recherche Scientifique
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to possess potent anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to inhibit the growth of various pathogenic bacteria and fungi. In material science, 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol has been used as a building block for the synthesis of novel materials with enhanced properties. In agriculture, this compound has been found to possess insecticidal and fungicidal activities.
Propriétés
IUPAC Name |
4-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-12-3-5-13(6-4-12)16-11-21-17(19-16)18-14-7-9-15(20)10-8-14/h3-11,20H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYJIOIVOYDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)


![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5889224.png)


![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889247.png)


![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)